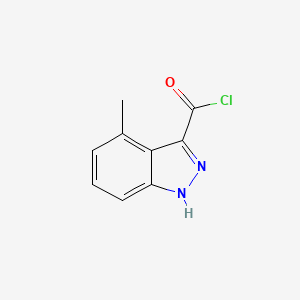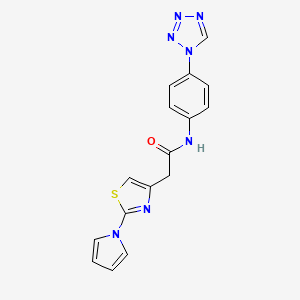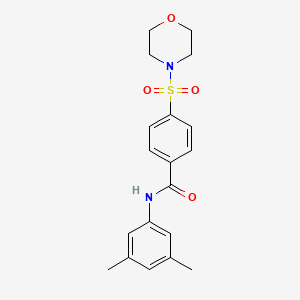
N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone. The resulting product is 3-[aryl(acetyl)amino]tropone .
Molecular Structure Analysis
The molecular structure of N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide has been established through single crystal X-ray diffraction. It consists of a benzamide core with a morpholinosulfonyl group attached to the 4-position of the phenyl ring .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including acylation and nucleophilic substitution. For example, acylation of 3-arylamino-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-(piperidin-1-yl)quinolin-2-yl}tropone with acetic anhydride leads to the corresponding 3-[aryl(acetyl)amino]tropone derivative .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated innovative approaches to synthesizing novel benzenesulfonamide derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, a study detailed the synthesis of benzenesulfonamide derivatives, exploring their reactivity with various nucleophiles to yield compounds with promising antitumor activity against specific cell lines (Fahim & Shalaby, 2019). Similarly, another research effort focused on the synthesis of N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, studying their antifungal activities against major plant pathogens (Weiqun et al., 2005).
Biological Evaluation and Potential Medicinal Applications
Several studies have evaluated the biological activities of compounds related to "N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide," revealing their potential in medicinal chemistry. For instance, research on 2-(N-cyclicamino)chromone derivatives demonstrated significant tumor specificity, suggesting a foundation for designing new anticancer drugs (Shi et al., 2018). Another study highlighted the antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile of sulphonamides incorporating 1,3,5-triazine motifs, revealing their therapeutic potential for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Pharmacological Insights and Drug Development
Further insights into the pharmacological applications of related compounds have been provided through detailed studies. For example, novel sulfamoyl benzamides were identified as selective CB(2) agonists, showcasing moderate in vitro metabolic stability and demonstrating efficacy in a rat model of post-surgical pain (Sellitto et al., 2010). Moreover, research into the synthesis of Gefitinib highlighted a method for transforming specific intermediates into potent anticancer agents (Jin et al., 2005).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-11-15(2)13-17(12-14)20-19(22)16-3-5-18(6-4-16)26(23,24)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWIDJRRDFUNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
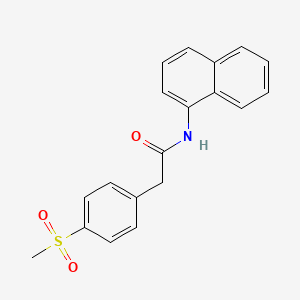
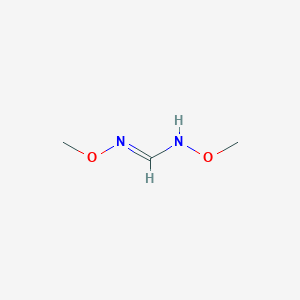
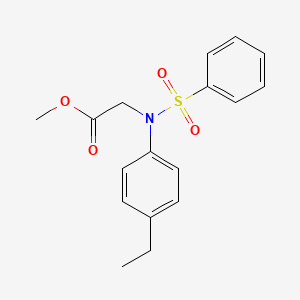

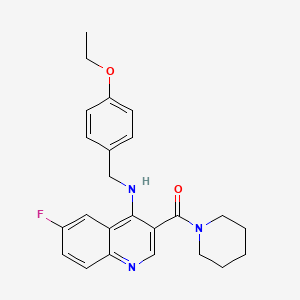

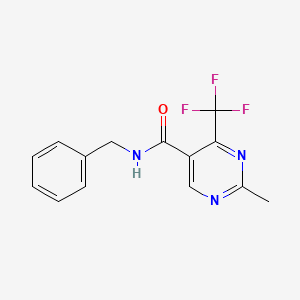

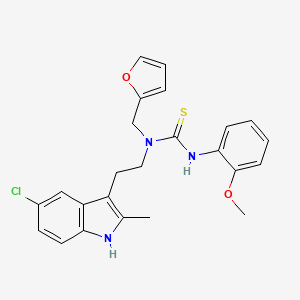
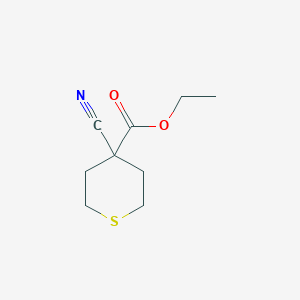
![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)
![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)
